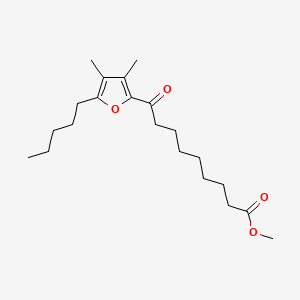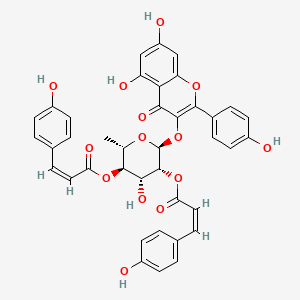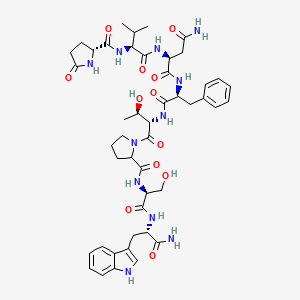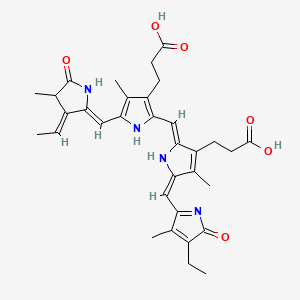
3',5,7-Tri-O-hexanoyldiosmetin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,5,7-Tri-O-hexanoyldiosmetin is a biochemical compound with the molecular formula C34H42O9 and a molecular weight of 594.69 . It’s used for research purposes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3’,5,7-Tri-O-hexanoyldiosmetin are not well-documented in the available sources. We know its molecular formula is C34H42O9 and its molecular weight is 594.69 , but other properties like melting point, boiling point, solubility, etc., are not provided.Aplicaciones Científicas De Investigación
Engineering Molecular Crystals
- Research Insight : Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene incorporates a hexaphenylbenzene core and peripheral diaminotriazine groups, engaging in hydrogen bonding for the engineering of molecular crystals. These structures offer potential for designing crystals with predetermined properties, emphasizing the role of maintaining consistent molecular shapes in crystal engineering (Maly, Gagnon, Maris, & Wuest, 2007).
Synthesis and Transformation of Organic Compounds
- Research Insight : The synthesis of 3-hexahelicenol demonstrates the transformation of organic compounds, involving a [2+2+2] cycloisomerization of CH(3)O-substituted triyne. Such synthesis processes highlight the versatile ways in which complex organic structures can be manipulated for varied applications (Teplý et al., 2003).
Eco-Sustainable Synthesis and Biological Evaluation
- Research Insight : The eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, including their evaluation as anticancer, DNA binding, and antibacterial agents, underscores the importance of green chemistry in the development of small molecules with enhanced activity and fewer side effects (Gupta et al., 2016).
Phytoremediation Strategies
- Research Insight : The development of a bacterial gene xplA encoding an RDX-degrading cytochrome P450 for phytoremediation suggests the potential of plants to remove and detoxify environmental pollutants from soil and water, offering strategies for environmental remediation (Rylott et al., 2006).
Mechanisms of DNA Damage
- Research Insight : The study on the genotoxicity of tri- and hexavalent chromium compounds and their modes of action on DNA damage reveals insights into environmental and industrial pollutants' impact on genetic material, providing a basis for understanding and mitigating such damages (Fang et al., 2014).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of compound '3',5,7-Tri-O-hexanoyldiosmetin' involves the protection of the hydroxyl groups of diosmetin followed by acylation with hexanoyl chloride.", "Starting Materials": [ "Diosmetin", "Methanol", "Pyridine", "Dimethylformamide", "Hexanoyl chloride", "Sodium bicarbonate", "Chloroform", "Ethyl acetate" ], "Reaction": [ "Dissolve diosmetin in methanol and add pyridine. Stir the mixture for 1 hour at room temperature.", "Add dimethylformamide and hexanoyl chloride to the mixture and stir at room temperature for 4 hours.", "Add sodium bicarbonate to the mixture and extract with chloroform.", "Wash the chloroform layer with water and dry over sodium sulfate.", "Concentrate the chloroform layer and purify the product by column chromatography using ethyl acetate as the eluent." ] } | |
Número CAS |
1391052-63-3 |
Fórmula molecular |
C34H42O9 |
Peso molecular |
594.701 |
Nombre IUPAC |
[5-hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate |
InChI |
InChI=1S/C34H42O9/c1-5-8-11-14-31(36)40-24-20-29-34(30(21-24)43-33(38)16-13-10-7-3)25(35)22-27(41-29)23-17-18-26(39-4)28(19-23)42-32(37)15-12-9-6-2/h17-22H,5-16H2,1-4H3 |
Clave InChI |
JNWHCLLLVNHFLG-UHFFFAOYSA-N |
SMILES |
CCCCCC(=O)OC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C=C3)OC)OC(=O)CCCCC)OC(=O)CCCCC |
Sinónimos |
3’,5,7-Tri-O-hexanoyl-4’-methoxyflavone; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![6-[4'-N-(biotinylaminopropyl-NHCOCH2-PEG2-acetyl)-aminophenyl]-hexane-2,4-dione](/img/structure/B586794.png)
